molecular formula C20H38N4O8 B13885635 tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;hemi(oxalic acid)

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;hemi(oxalic acid)

Cat. No.: B13885635
M. Wt: 462.5 g/mol
InChI Key: SFUDDVUITWUBPH-CTWWJBIBSA-N
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Description

Chemical Structure: The compound consists of a pyrrolidine ring with a tert-butyl carbamate group at the 1-position and a (3R)-configured amino group at the 3-position, paired with hemi(oxalic acid) as a counterion. Its molecular formula is C₁₀H₁₉N₂O₂·0.5C₂H₂O₄ (total molecular weight: ~289.3 g/mol when considering stoichiometry), though variations in formulation (e.g., cyclopropane-containing derivatives) can lead to higher molecular weights, such as 542.67 g/mol (C₂₆H₄₆N₄O₈) .

Role of Hemi(oxalic acid): The oxalic acid counterion enhances solubility and stability, a common strategy in pharmaceutical salt formation. Oxalic acid’s ability to form hydrogen bonds improves crystalline properties, critical for reproducibility in synthesis .

Applications: Primarily used as a chiral building block in drug discovery, especially for kinase inhibitors and peptide-mimetic compounds .

Properties

Molecular Formula

C20H38N4O8

Molecular Weight

462.5 g/mol

IUPAC Name

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;oxalic acid

InChI

InChI=1S/2C9H18N2O2.C2H2O4/c2*1-9(2,3)13-8(12)11-5-4-7(10)6-11;3-1(4)2(5)6/h2*7H,4-6,10H2,1-3H3;(H,3,4)(H,5,6)/t2*7-;/m11./s1

InChI Key

SFUDDVUITWUBPH-CTWWJBIBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N.CC(C)(C)OC(=O)N1CC[C@H](C1)N.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N.CC(C)(C)OC(=O)N1CCC(C1)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate typically involves:

  • Starting from 3-aminopyrrolidine or its derivatives
  • Protecting the amine group with a tert-butoxycarbonyl (Boc) group to form the tert-butyl carbamate
  • Employing stereoselective steps to ensure the (3R) configuration
  • Final salt formation with oxalic acid (hemi salt) to improve stability and handling

Protection of 3-Aminopyrrolidine with tert-Butyl Carbamate

One well-documented method involves the reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as chloroform at low temperature (0°C), followed by stirring at room temperature for about 1 hour. This reaction yields tert-butyl 3-aminopyrrolidine-1-carboxylate with high yield (~98%) and purity.

Reaction conditions example:

Reagent Amount Solvent Temperature Time Yield (%)
3-Aminopyrrolidine 0.86 g (10 mmol) CHCl3 0°C to RT 1 hr 98
Di-tert-butyl dicarbonate (Boc2O) 2.06 g (10 mmol) CHCl3 0°C to RT 1 hr

Procedure: Dropwise addition of Boc2O solution to 3-aminopyrrolidine in chloroform at 0°C, stirring at room temperature, washing with brine, drying over potassium carbonate, filtration, and concentration to yield yellow oil product used without further purification.

NMR data (indicative):

  • Multiplets at 3.60–3.28 ppm (4H), 3.02 ppm (1H), 2.04 ppm (1H), 1.64 ppm (1H), singlet at 1.45 ppm (9H) corresponding to tert-butyl group.

Stereoselective Synthesis via Mesylate Intermediates

An alternative and industrially relevant method involves:

  • Preparation of optically active tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate by Boc protection of (S)-3-hydroxy-pyrrolidinol hydrochloride
  • Conversion of the hydroxy group to a mesylate (methanesulfonate) intermediate using mesyl chloride and triethylamine in ethyl acetate at low temperature (0–5°C)
  • Nucleophilic substitution of the mesylate with appropriate amines under pressure and elevated temperature (100–150°C) in solvents like tetrahydrofuran or dimethoxyethane to introduce the amino group stereoselectively
  • Final purification by extraction, crystallization, or chromatography

This method yields high optical purity and chemical yield of the desired (3R)-3-aminopyrrolidine derivative.

Deprotection and Salt Formation

Following synthesis of the Boc-protected amino pyrrolidine, selective deprotection can be achieved by controlled reaction with bases such as alkali metal hydroxides or carbonates (e.g., potassium carbonate, cesium carbonate) in solvents like water, tetrahydrofuran, or alcohols at temperatures ranging from 0 to 160°C (preferably 50–120°C) for 15 minutes to 12 hours.

The reaction progress is monitored by gas chromatography or HPLC. The resulting free amine can then be converted into the hemi(oxalic acid) salt by treatment with oxalic acid under controlled conditions to improve stability, solubility, and crystallinity.

Solvent and Base Selection

  • Solvents: Water, tetrahydrofuran, ethers (e.g., tert-butyl methyl ether), aromatic solvents (toluene, xylene), alcohols (1-butanol, 2-propanol), and polar aprotic solvents (dimethyl sulfoxide, N,N-dimethylformamide) are used depending on the step.
  • Bases: Alkali metal carbonates (cesium carbonate, potassium carbonate), alkali metal hydroxides, alkaline earth metal hydroxides, and metal alkoxides are preferred for deprotection steps.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
Boc Protection 3-Aminopyrrolidine + Boc2O Chloroform 0°C to RT 1 hour 98% yield, high purity
Hydroxy to Mesylate Mesyl chloride + triethylamine Ethyl acetate 0–5°C 1.5–16 hours Intermediate for substitution
Amination (Nucleophilic substitution) Primary amine, pressure (3–20 MPa) THF, dimethoxyethane 100–150°C Hours High optical and chemical yield
Deprotection Alkali metal hydroxide/carbonate Water, THF, alcohols 0–160°C (prefer 50–120°C) 15 min–12 hr Selective removal of protecting group
Salt Formation Oxalic acid (hemi salt) Suitable solvent Ambient Variable Improves stability and handling

Full Research Findings and Notes

  • The Boc protection step is straightforward and efficient, providing a stable intermediate for further functionalization.
  • The mesylation and subsequent nucleophilic substitution allow for stereochemical control, crucial for pharmaceutical applications.
  • Deprotection conditions must be optimized to selectively remove protecting groups without racemization or side reactions.
  • The final hemi(oxalic acid) salt form enhances the physicochemical properties of the compound for handling and formulation.
  • Analytical techniques such as NMR, HPLC, and GC are essential for monitoring reaction progress and purity.
  • Industrial patents emphasize the use of specific bases and solvents to maximize yield and purity while minimizing impurities.
  • The compound's hydrochloride salt is also well-characterized, but the hemi(oxalic acid) salt is preferred for certain applications due to solubility and stability advantages.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which is highlighted in chemical transformations and biosynthetic pathways .

Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include oxalic acid dihydrate, tert-butyl nitrite, and tert-butyl hydroperoxide. These reagents facilitate reactions such as amidation, oxidation, and C–O bond formation under mild conditions .

Major Products Formed: The major products formed from the reactions of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include N-tert-butyl amides and various tert-butyl esters. These products are valuable intermediates in organic synthesis and have applications in the pharmaceutical industry .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group influences the electronic properties of the compound, affecting intramolecular through-bond interactions and raising the LUMO level

Comparison with Similar Compounds

Structural Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Evidence ID
tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate; hemi(oxalic acid) Pyrrolidine, (3R)-amino, tert-butyl carbamate, oxalic acid counterion C₁₀H₁₉N₂O₂·0.5C₂H₂O₄ ~289.3
tert-butyl (3r)-pyrrolidine-3-carboxylate oxalic acid (JR-9730) Pyrrolidine, 3-carboxylate (racemic), oxalic acid counterion C₁₀H₁₇NO₂·0.5C₂H₂O₄ ~283.3
tert-butyl (3R)-3-amino-3-methylpyrrolidine-1-carboxylate Pyrrolidine, (3R)-amino, 3-methyl, tert-butyl carbamate C₁₀H₂₀N₂O₂ 200.28
tert-butyl 3-aminomethylpyrrolidine-1-carboxylate Pyrrolidine, 3-aminomethyl, tert-butyl carbamate C₁₁H₂₂N₂O₂ 214.31
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate; hemi(oxalic acid) Piperidine, (3S,4R)-methoxy, tert-butyl carbamate, oxalic acid counterion C₁₇H₃₂N₂O₆ 360.45

Key Differences :

  • Stereochemistry : The (3R)-configuration in the target compound vs. racemic mixtures (e.g., JR-9730) affects biological activity and synthetic utility .
  • Functional Groups: Replacement of the amino group with carboxylate (JR-9730) or aminomethyl groups alters reactivity. For example, the amino group enables nucleophilic coupling in kinase inhibitor synthesis .
  • Counterion Strategy : Hemi(oxalic acid) is less common than HCl or trifluoroacetate salts but offers tailored solubility and crystallinity .

Physicochemical Properties

Property Target Compound JR-9730 3-Methyl Analog (C10H20N2O2)
Solubility Moderate in polar solvents (enhanced by oxalic acid) Low (carboxylate form) High (hydrophobic methyl group)
Melting Point ~150–160°C (estimated) Not reported ~80–90°C
Stability Stable at room temperature Hygroscopic Sensitive to oxidation

Notes:

  • Oxalic acid improves aqueous solubility for the target compound, critical for biological assays .
  • The 3-methyl analog’s lower melting point reflects reduced crystallinity due to steric hindrance .

Target Compound :

  • Synthesized via coupling of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with oxalic acid under basic conditions, followed by recrystallization .
  • Purification methods include flash chromatography (e.g., 10% MeOH in EtOAc) .

Comparisons :

  • JR-9730 : Prepared via esterification of pyrrolidine-3-carboxylic acid with tert-butyl groups, followed by oxalic acid salt formation .
  • 3-Methyl Analog : Introduced via reductive amination or alkylation of the pyrrolidine core .

Mechanistic Insights :

  • The target compound’s amino group facilitates covalent binding to ATP pockets in kinases, while oxalic acid enhances bioavailability .
  • Carboxylate analogs (e.g., JR-9730) are more suited for metal-catalyzed cross-coupling reactions .

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